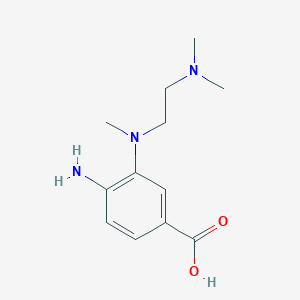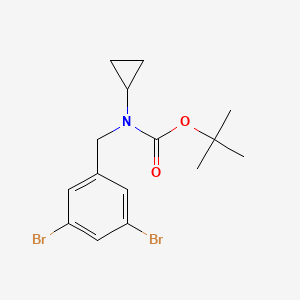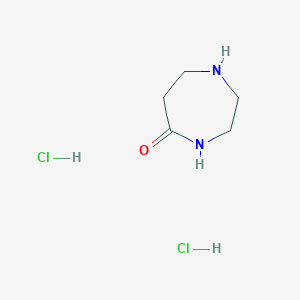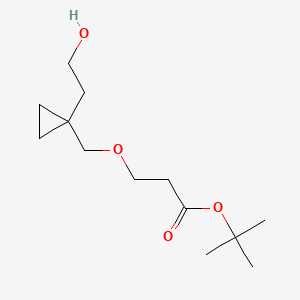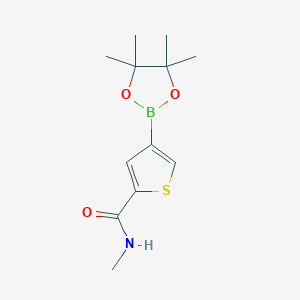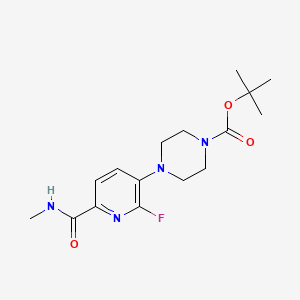
(1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: is a fluorinated organic compound belonging to the class of tetrahydronaphthalenes. This compound features a fluorine atom at the 8th position of the naphthalene ring system, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Fluorination: The starting material, 1,2,3,4-tetrahydronaphthalen-1-amine, undergoes selective fluorination at the 8th position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chiral Resolution: To obtain the (1S)-enantiomer, chiral resolution techniques such as chiral HPLC or crystallization with a chiral resolving agent may be employed.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for fluorination and chiral resolution ensures consistent production of the desired enantiomer.
Analyse Chemischer Reaktionen
(1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding fluorinated naphthalene derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the fluorinated position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed under inert conditions.
Major Products Formed:
Oxidation Products: Fluorinated naphthalene carboxylic acids.
Reduction Products: Reduced fluorinated naphthalenes.
Substitution Products: Various fluorinated naphthalene derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound finds applications in the production of agrochemicals and advanced materials.
Wirkmechanismus
The mechanism by which (1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to inflammation, pain, and other physiological processes.
Vergleich Mit ähnlichen Verbindungen
(1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: is compared with similar compounds such as:
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
(1S)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Uniqueness: The presence of the fluorine atom at the 8th position and the specific stereochemistry of the (1S)-enantiomer contribute to its unique chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12FN |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
(1S)-8-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H12FN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9H,2,4,6,12H2/t9-/m0/s1 |
InChI-Schlüssel |
QGWMJANWWZBAKE-VIFPVBQESA-N |
Isomerische SMILES |
C1C[C@@H](C2=C(C1)C=CC=C2F)N |
Kanonische SMILES |
C1CC(C2=C(C1)C=CC=C2F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


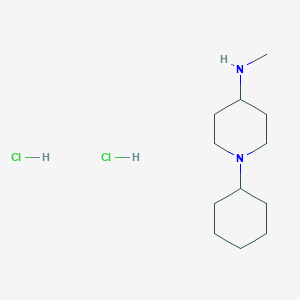
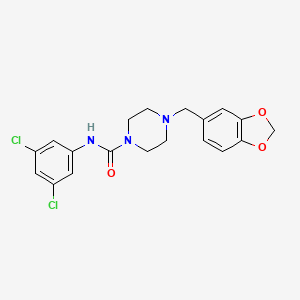
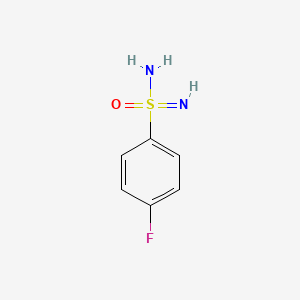
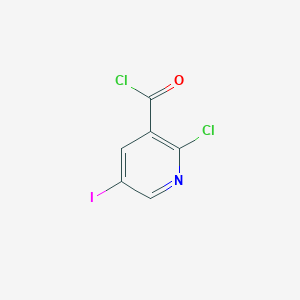
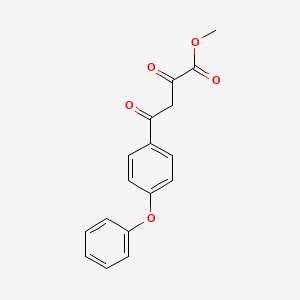
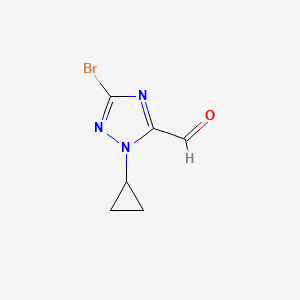
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-phenylcyclopropyl)acetic acid](/img/structure/B15363744.png)
